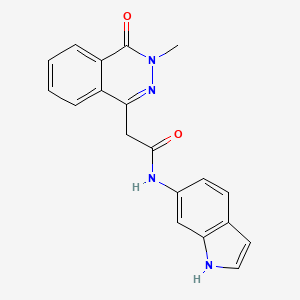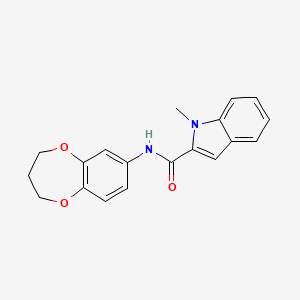![molecular formula C22H21N5O4 B10985335 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B10985335.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core and the subsequent attachment of the oxadiazole moiety.
Formation of Benzodiazepine Core: The benzodiazepine core can be synthesized through the cyclization of an appropriate amino acid derivative with a suitable aldehyde under acidic conditions.
Attachment of Oxadiazole Moiety: The oxadiazole moiety can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study various biological processes, particularly those involving benzodiazepine receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of anxiety and other neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as benzodiazepine receptors. Upon binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide lies in its dual functionality, combining the properties of both benzodiazepines and oxadiazoles. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these functional groups.
Properties
Molecular Formula |
C22H21N5O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H21N5O4/c28-18(23-13-12-19-26-20(27-31-19)14-6-2-1-3-7-14)11-10-17-22(30)24-16-9-5-4-8-15(16)21(29)25-17/h1-9,17H,10-13H2,(H,23,28)(H,24,30)(H,25,29) |
InChI Key |
UOBTUHLHHVUBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985256.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10985258.png)

![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)

![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)
![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B10985300.png)
![N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985308.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B10985315.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10985318.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10985330.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985337.png)
